SC-514

Catalog No.
S542709
CAS No.
354812-17-2
M.F
C9H8N2OS2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-514

CAS Number

354812-17-2

Product Name

SC-514

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N

Solubility

Soluble in DMSO

Synonyms

SC 514, SC-514, SC514 cpd

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N

Description

The exact mass of the compound 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide is 224.0078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

    Medicinal Chemistry and Drug Development

    Suprofen and Articaine Analogs

      Scientific Field: Pharmacology and drug design.

      Summary: Suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene frameworks.

      Methods: Synthesis of 2-substituted and 2,3,4-trisubstituent thiophenes.

      Results: Effective pain relief and anesthesia.

    Antimicrobial Properties

      Scientific Field: Microbiology and pharmacology.

      Summary: Some thiophene derivatives exhibit antimicrobial activity.

      Methods: Synthesis and testing against bacteria and fungi.

      Results: Potential use as antimicrobial agents.

SC-514, also known as 3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide, is a selective and reversible inhibitor of IκB kinase 2 (IKK2). It is characterized by its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in various cellular processes, including inflammation and cell survival. SC-514 exhibits an IC50 value ranging from 3 to 12 μM, demonstrating significant selectivity over multiple other kinases .

, including:

  • Oxidation: Under specific conditions, SC-514 can be oxidized to form various oxidized derivatives. This reaction is important for studying its metabolic pathways and potential active metabolites.
  • Hydrolysis: SC-514 may also participate in hydrolytic reactions, which can affect its stability and bioavailability.

These reactions are essential for understanding the compound's behavior in biological systems.

SC-514 has been shown to significantly inhibit RANKL-induced osteoclastogenesis, a process critical for bone resorption. The compound acts by blocking NF-κB activation, which is essential for osteoclast differentiation. In vitro studies indicate that SC-514 dose-dependently inhibits osteoclastogenesis with an IC50 of less than 5 μM. At higher concentrations (≥12.5 μM), it induces apoptosis and activates caspase 3 in RAW264.7 cells . This suggests potential therapeutic applications in treating osteoclast-mediated diseases such as osteoporosis and cancer-induced bone loss.

  • Formation of Thiophene Derivatives: Utilizing thiophene-based compounds as starting materials.
  • Amidation Reaction: Introducing amino groups through amidation reactions to form the final structure.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Specific methodologies may vary based on laboratory practices and desired yields.

SC-514 has several notable applications:

  • Research Tool: It is widely used in research to study the NF-κB signaling pathway and its implications in various diseases.
  • Potential Therapeutic Agent: Due to its ability to inhibit osteoclastogenesis, SC-514 may serve as a candidate for developing treatments for bone-related disorders.

Its unique mechanism of action makes it a valuable compound in pharmacological research.

Studies on SC-514's interactions indicate that it selectively inhibits IKKβ without significantly affecting other kinases. This selectivity is critical for minimizing off-target effects, making SC-514 a more favorable candidate for therapeutic development. Interaction studies often involve assessing its effects on cellular signaling pathways and evaluating potential synergistic effects with other compounds.

Several compounds share structural or functional similarities with SC-514. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BAY 11-7082IKKβ inhibitor with a different scaffoldMore potent against IKKβ but less selective
TPCA-1Selective IKK2 inhibitorShows anti-inflammatory properties
IKK16Selective IKKβ inhibitorExhibits different pharmacokinetics
NEMO Binding Domain InhibitorsTarget NEMO/IKK complexBroader range of effects on NF-κB signaling

SC-514 stands out due to its selective inhibition of IKKβ and low off-target activity, making it particularly useful in studying osteoclastogenesis and related disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.00780523 g/mol

Monoisotopic Mass

224.00780523 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EU3S753TY9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide

Dates

Modify: 2023-08-15
1: Virakul S, Phetsuksiri T, van Holten-Neelen C, Schrijver B, van Steensel L, Dalm VA, Paridaens D, van den Bosch WA, van Hagen PM, Dik WA. Histamine induces NF-κB controlled cytokine secretion by orbital fibroblasts via histamine receptor type-1. Exp Eye Res. 2016 Jun;147:85-93. doi: 10.1016/j.exer.2016.05.005. Epub 2016 May 8. PubMed PMID: 27170049.
2: Peshdary V, Gagnon A, Sorisky A. Effect of High Glucose Concentration on Human Preadipocytes and Their Response to Macrophage-Conditioned Medium. Can J Diabetes. 2016 May 2. pii: S1499-2671(15)30048-4. doi: 10.1016/j.jcjd.2016.02.012. [Epub ahead of print] PubMed PMID: 27157387.
3: Arun MZ, Reel B, Sala-Newby GB, Bond M, Tsaousi A, Maskell P, Newby AC. Zoledronate upregulates MMP-9 and -13 in rat vascular smooth muscle cells by inducing oxidative stress. Drug Des Devel Ther. 2016 Apr 18;10:1453-60. doi: 10.2147/DDDT.S103124. eCollection 2016. PubMed PMID: 27143852; PubMed Central PMCID: PMC4841407.
4: You Y, Qin Y, Lin X, Yang F, Li J, Sooranna SR, Pinhu L. Methylprednisolone attenuates lipopolysaccharide-induced Fractalkine expression in kidney of Lupus-prone MRL/lpr mice through the NF-kappaB pathway. BMC Nephrol. 2015 Aug 27;16:148. doi: 10.1186/s12882-015-0145-y. PubMed PMID: 26310926; PubMed Central PMCID: PMC4551515.
5: Li Y, Li P, Lin SH, Zheng YQ, Zheng XX. Paeonol inhibited TNFα-induced GM-CSF expression in fibroblast-like synoviocytes. Int J Clin Pharmacol Ther. 2014 Nov;52(11):986-96. doi: 10.5414/CP202127. PubMed PMID: 25161157.
6: Negi G, Sharma SS. Inhibition of IκB kinase (IKK) protects against peripheral nerve dysfunction of experimental diabetes. Mol Neurobiol. 2015 Apr;51(2):591-8. doi: 10.1007/s12035-014-8784-8. Epub 2014 Jun 20. PubMed PMID: 24946751.
7: Gagnon A, Langille ML, Chaker S, Antunes TT, Durand J, Sorisky A. TSH signaling pathways that regulate MCP-1 in human differentiated adipocytes. Metabolism. 2014 Jun;63(6):812-21. doi: 10.1016/j.metabol.2014.02.015. Epub 2014 Mar 2. PubMed PMID: 24661543.
8: Johnson J, Shi Z, Liu Y, Stack MS. Inhibitors of NF-kappaB reverse cellular invasion and target gene upregulation in an experimental model of aggressive oral squamous cell carcinoma. Oral Oncol. 2014 May;50(5):468-77. doi: 10.1016/j.oraloncology.2014.02.004. Epub 2014 Feb 28. PubMed PMID: 24582884; PubMed Central PMCID: PMC4001858.
9: Hu Z, Yu F, Gong P, Qiu Y, Zhou W, Cui Y, Li J, Chen H. Subneurotoxic copper(II)-induced NF-κB-dependent microglial activation is associated with mitochondrial ROS. Toxicol Appl Pharmacol. 2014 Apr 15;276(2):95-103. doi: 10.1016/j.taap.2014.01.020. Epub 2014 Feb 14. PubMed PMID: 24530511.
10: Guijarro-Muñoz I, Compte M, Álvarez-Cienfuegos A, Álvarez-Vallina L, Sanz L. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes. J Biol Chem. 2014 Jan 24;289(4):2457-68. doi: 10.1074/jbc.M113.521161. Epub 2013 Dec 4. PubMed PMID: 24307174; PubMed Central PMCID: PMC3900988.
11: Liu Q, Wu H, Chim SM, Zhou L, Zhao J, Feng H, Wei Q, Wang Q, Zheng MH, Tan RX, Gu Q, Xu J, Pavlos N, Tickner J, Xu J. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochem Pharmacol. 2013 Dec 15;86(12):1775-83. doi: 10.1016/j.bcp.2013.09.017. Epub 2013 Sep 30. PubMed PMID: 24091016.
12: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. Epub 2013 Oct 1. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.
13: Ying Z, do Carmo JM, Xiang L, da Silva AA, Chen M, Ryan MJ, Ostrowski M, Rajagopalan S, Hall JE. Inhibitor κB kinase 2 is a myosin light chain kinase in vascular smooth muscle. Circ Res. 2013 Aug 16;113(5):562-70. doi: 10.1161/CIRCRESAHA.113.301510. Epub 2013 Jul 1. PubMed PMID: 23817200; PubMed Central PMCID: PMC3970202.
14: Altaf H, Revell PA. Evidence for active antigen presentation by monocyte/macrophages in response to stimulation with particles: the expression of NFκB transcription factors and costimulatory molecules. Inflammopharmacology. 2013 Aug;21(4):279-90. doi: 10.1007/s10787-013-0170-z. Epub 2013 May 14. PubMed PMID: 23670535.
15: Gagnon A, Foster C, Landry A, Sorisky A. The role of interleukin 1β in the anti-adipogenic action of macrophages on human preadipocytes. J Endocrinol. 2013 Apr 15;217(2):197-206. doi: 10.1530/JOE-12-0565. Print 2013 May. PubMed PMID: 23461871.
16: Kotnik P, Keuper M, Wabitsch M, Fischer-Posovszky P. Interleukin-1β downregulates RBP4 secretion in human adipocytes. PLoS One. 2013;8(2):e57796. doi: 10.1371/journal.pone.0057796. Epub 2013 Feb 27. PubMed PMID: 23460908; PubMed Central PMCID: PMC3584036.
17: Han Q, Yeung SC, Ip MS, Mak JC. Intermittent hypoxia-induced NF-κB and HO-1 regulation in human endothelial EA.hy926 cells. Cell Biochem Biophys. 2013 Jul;66(3):431-41. doi: 10.1007/s12013-012-9491-6. PubMed PMID: 23238643.
18: Zhu W, London NR, Gibson CC, Davis CT, Tong Z, Sorensen LK, Shi DS, Guo J, Smith MC, Grossmann AH, Thomas KR, Li DY. Interleukin receptor activates a MYD88-ARNO-ARF6 cascade to disrupt vascular stability. Nature. 2012 Dec 13;492(7428):252-5. doi: 10.1038/nature11603. Epub 2012 Nov 11. PubMed PMID: 23143332; PubMed Central PMCID: PMC3521847.
19: Lukewich MK, Lomax AE. Toll-like receptor 4 activation reduces adrenal chromaffin cell excitability through a nuclear factor-κB-dependent pathway. Endocrinology. 2013 Jan;154(1):351-62. doi: 10.1210/en.2012-1534. Epub 2012 Nov 2. PubMed PMID: 23125310.
20: Huang WC, Sala-Newby GB, Susana A, Johnson JL, Newby AC. Classical macrophage activation up-regulates several matrix metalloproteinases through mitogen activated protein kinases and nuclear factor-κB. PLoS One. 2012;7(8):e42507. doi: 10.1371/journal.pone.0042507. Epub 2012 Aug 3. PubMed PMID: 22880008; PubMed Central PMCID: PMC3411745.

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